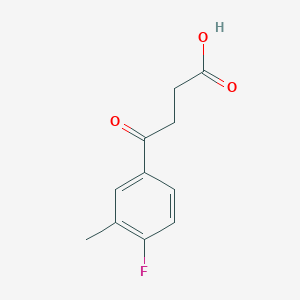

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWYSVCUOZOEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424529 | |

| Record name | 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-22-4 | |

| Record name | 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation of 3-Fluorotoluene with Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride. This reaction is a key method for the synthesis of substituted β-aroylpropionic acids, which are valuable precursors for a variety of heterocyclic compounds and pharmacologically active molecules. This document details the underlying chemical principles, expected regiochemical outcomes, and a comprehensive experimental protocol.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1][2][3] The reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acylating agent, such as an acid anhydride or acyl halide.[4][5] This electrophile then attacks the electron-rich aromatic nucleus, leading to the formation of an aryl ketone. A significant advantage of this method is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation of the product.[2]

Regioselectivity in the Acylation of 3-Fluorotoluene

The substitution pattern on the aromatic ring of 3-fluorotoluene is dictated by the directing effects of both the fluorine and methyl substituents.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. This increases the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack.

-

Fluorine (-F): The fluorine atom is a weakly deactivating, ortho, para-director. Its strong inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, its resonance effect (+M) donates electron density to the ortho and para positions (positions 2, 4, and 6), directing the incoming electrophile to these sites.

Considering the positions relative to both substituents on 3-fluorotoluene (where the methyl group is at C1 and fluorine at C3), the possible sites for acylation are C2, C4, C5, and C6.

-

C2: ortho to the methyl group and ortho to the fluorine group.

-

C4: para to the methyl group and ortho to the fluorine group.

-

C5: meta to the methyl group and para to the fluorine group.

-

C6: ortho to the methyl group and meta to the fluorine group.

Based on the combined directing effects, the most likely products are those resulting from acylation at the positions activated by both groups, primarily the ortho and para positions relative to the activating methyl group. Steric hindrance from the existing substituents will also play a role in the final product distribution, often favoring the less sterically hindered isomers. Therefore, a mixture of regioisomers is expected.

Predicted Products

The Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride is expected to yield a mixture of isomeric 3-(fluoro-methyl-benzoyl)propanoic acids. The table below summarizes the predicted major products.

| Position of Acylation | Product Name |

| 2 | 3-(2-Fluoro-6-methylbenzoyl)propanoic acid |

| 4 | 3-(4-Fluoro-2-methylbenzoyl)propanoic acid |

| 5 | 3-(5-Fluoro-3-methylbenzoyl)propanoic acid |

| 6 | 3-(2-Fluoro-4-methylbenzoyl)propanoic acid |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Friedel-Crafts acylation and a typical experimental workflow for this synthesis.

Caption: General mechanism of the Friedel-Crafts acylation.

Caption: Experimental workflow for the Friedel-Crafts acylation.

Experimental Protocol

The following is a general procedure for the Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride. This protocol is adapted from established methods for similar aromatic substrates.[4]

Materials:

-

3-Fluorotoluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column or recrystallization apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorotoluene (1.0 eq) and succinic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride (2.2 eq) to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C. An exothermic reaction with the evolution of HCl gas may be observed.

-

Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or gently heat to reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product will be a mixture of isomers. Purify the mixture using column chromatography on silica gel or by fractional recrystallization to isolate the individual regioisomers.

-

Characterization: Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Safety Considerations

-

Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

-

The solvents used, such as carbon disulfide and nitrobenzene, are toxic and flammable. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

The reaction can be exothermic, especially during the addition of the catalyst. Proper temperature control is crucial.

This guide provides a foundational understanding of the Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride. Researchers should adapt and optimize the provided protocol based on their specific experimental setup and analytical capabilities to achieve the desired products.

References

A Technical Guide to the Spectroscopic Profile of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is a ketoacid derivative of potential interest in medicinal chemistry and materials science. As a bespoke molecule, readily available experimental spectroscopic data is limited. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, alongside a detailed experimental protocol for its synthesis via Friedel-Crafts acylation. The information herein serves as a foundational reference for researchers aiming to synthesize, identify, and characterize this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1685 | Strong | C=O stretch (Aryl Ketone) |

| ~1610, 1570, 1500 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1200 | Strong | C-F stretch (Aryl Fluoride) |

| ~850-800 | Medium | C-H bend (Aromatic) |

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 (dd) | Doublet of Doublets | 1H | Ar-H (adjacent to C=O and CH₃) |

| ~7.7 (ddd) | Doublet of Doublet of Doublets | 1H | Ar-H (adjacent to C=O and F) |

| ~7.2 (t) | Triplet | 1H | Ar-H (adjacent to F) |

| ~3.3 (t) | Triplet | 2H | -CH₂- (adjacent to C=O) |

| ~2.8 (t) | Triplet | 2H | -CH₂- (adjacent to COOH) |

| ~2.4 (s) | Singlet | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~198 | C=O (Aryl Ketone) |

| ~178 | C=O (Carboxylic Acid) |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-F (Aromatic) |

| ~135 (d) | C-CH₃ (Aromatic) |

| ~132 (d) | C-H (Aromatic) |

| ~130 (d) | C-C=O (Aromatic) |

| ~125 (d) | C-H (Aromatic) |

| ~116 (d, ²JCF ≈ 20 Hz) | C-H (Aromatic) |

| ~34 | -CH₂- (adjacent to C=O) |

| ~28 | -CH₂- (adjacent to COOH) |

| ~15 | Ar-CH₃ |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 210 | High | [M]⁺ (Molecular Ion) |

| 193 | Medium | [M - OH]⁺ |

| 182 | Medium | [M - CO]⁺ |

| 165 | Medium | [M - COOH]⁺ |

| 137 | High | [F-C₆H₃(CH₃)CO]⁺ |

| 109 | Medium | [F-C₆H₃(CH₃)]⁺ |

| 91 | Low | [C₇H₇]⁺ |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol details a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

2-Fluorotoluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.

-

Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension.

-

After the addition is complete, add 2-fluorotoluene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Once the addition of 2-fluorotoluene is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove unreacted succinic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization Protocol

-

Infrared (IR) Spectroscopy: Acquire the IR spectrum of the purified solid product using a Fourier-transform infrared (FT-IR) spectrometer, typically employing an attenuated total reflectance (ATR) accessory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Mass Spectrometry (MS): Obtain the mass spectrum using a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the proposed synthesis and a general workflow for characterization.

Caption: Proposed synthesis of this compound.

Caption: Workflow for the characterization of the synthesized compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar molecules. The document outlines the theoretical chemical shifts, multiplicities, and coupling constants for each proton and carbon environment within the molecule. Furthermore, it includes a comprehensive, generalized experimental protocol for the acquisition of high-resolution NMR spectra for small organic molecules of this nature. Visual aids in the form of Graphviz diagrams are provided to illustrate the molecular structure with atom numbering for spectral assignment and a typical experimental workflow for NMR analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural characterization of this and related compounds.

Molecular Structure and Atom Numbering

The foundational step in NMR spectral analysis is the unambiguous assignment of signals to the corresponding nuclei within the molecule. The structure of this compound, along with the systematic numbering of its carbon and proton atoms, is depicted in the diagram below. This numbering convention will be used throughout this guide for the assignment of predicted NMR signals.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups such as the carbonyl and fluorine atoms causing downfield shifts. The predicted data is summarized in the table below.

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | 7.8 - 7.9 | d | ~2.0 (⁴JH-F) |

| H-5' | 7.6 - 7.7 | dd | ~8.5 (³JH-H), ~4.5 (⁴JH-F) |

| H-6' | 7.2 - 7.3 | t | ~8.5 (³JH-H) |

| H-8 | 3.2 - 3.3 | t | ~6.5 |

| H-9 | 2.8 - 2.9 | t | ~6.5 |

| H-11 (CH₃) | 2.3 - 2.4 | s | - |

| COOH | 10.0 - 12.0 | br s | - |

Disclaimer: The chemical shifts and coupling constants presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronegativity of attached atoms. The presence of the fluorine atom will also introduce C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| C-1' | 134 - 136 | ~3-5 (³JCF) |

| C-2' | 130 - 132 | ~5-7 (³JCF) |

| C-3' | 125 - 127 | ~15-20 (²JCF) |

| C-4' | 163 - 165 | ~250-260 (¹JCF) |

| C-5' | 128 - 130 | ~3-5 (³JCF) |

| C-6' | 116 - 118 | ~20-25 (²JCF) |

| C-7 (C=O) | 195 - 198 | - |

| C-8 | 33 - 35 | - |

| C-9 | 28 - 30 | - |

| C-10 (COOH) | 178 - 180 | - |

| C-11 (CH₃) | 14 - 16 | - |

Disclaimer: The chemical shifts and coupling constants presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

4.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are likely to be appropriate. The choice may depend on the solubility of the compound and the desired resolution of the spectra.

-

Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is generally sufficient.

-

Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

4.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks have a positive, absorptive lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is determined.

Experimental Workflow

The general workflow for acquiring and analyzing NMR data is illustrated in the following diagram.

Conclusion

Physicochemical Properties of Substituted 4-Oxobutanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of substituted 4-oxobutanoic acids. 4-Oxobutanoic acid, also known as succinic semialdehyde, is a key intermediate in the metabolism of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including acting as anticancer and anti-inflammatory agents.[3][4] This document details their synthesis, physicochemical characteristics, and involvement in biological signaling pathways.

Physicochemical Data of 4-Oxobutanoic Acid and Its Derivatives

The following tables summarize the available quantitative data for 4-oxobutanoic acid and a selection of its substituted derivatives. These properties are crucial for understanding the behavior of these compounds in biological systems and for their development as therapeutic agents.

| Property | Value | Source(s) |

| IUPAC Name | 4-oxobutanoic acid | [2] |

| Synonyms | Succinic semialdehyde, SSA, 3-Formylpropanoic acid | [2] |

| CAS Number | 692-29-5 | [2][5] |

| Molecular Formula | C4H6O3 | [6] |

| Molecular Weight | 102.09 g/mol | [6] |

| Appearance | Oil / White to Off-White Solid | [2][5] |

| Melting Point | 202-203 °C (may refer to a derivative) | [2][5] |

| Boiling Point | 135 °C at 14 mmHg; 248.6°C at 760 mmHg | [2][5] |

| Density | 1.18 g/cm³ | [2] |

| Solubility | Soluble in water, ethanol, benzene, and diethyl ether. | [2] |

| pKa (Predicted) | 4.63±0.10 - 4.69±0.17 | [7] |

| LogP (Predicted) | ~2.1 (for a dichlorophenyl derivative) | [1] |

Table 2: Physicochemical Properties of Substituted 4-Oxobutanoic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa (Predicted) | LogP (Predicted) | Source(s) |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | 192.21 | 127-130 | 288.19 (rough estimate) | Insoluble in water | - | - | [8][9] |

| 4-(4-Chlorophenyl)-4-oxobutanoic acid | C10H9ClO3 | 212.63 | - | - | Low in water | - | - | [1][10][11] |

| Methyl 4-(4-chlorophenyl)-4-oxobutanoate | - | - | 52-53 | - | Not Available | - | - | [12] |

| 4-(2,4-Difluoroanilino)-4-oxobutanoic acid | C10H9F2NO3 | 229.18 | - | - | - | - | - | [13] |

| 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid | C11H13NO5S | 271.29 | - | - | - | - | 0.4 | [14] |

| 4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid | C18H18O3S | 314.4 | - | - | - | - | 4.1 | [15] |

| 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | 207.23 | - | - | - | - | 1.1 | [16] |

| 4-[4-[(4-Chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic Acid | C21H25ClN2O3 | 388.9 | - | - | 0.0503 g/L | - | - | [17] |

| 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid | - | - | - | - | - | - | - | [18] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and may require optimization for specific compounds.

Determination of Melting Point (Capillary Method)

Principle: The melting point is a fundamental physical property used to identify and assess the purity of a solid compound. It is the temperature at which a substance transitions from a solid to a liquid state.[2]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry substituted 4-oxobutanoic acid is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The sample is heated at a rate of 10-20 °C/min for an initial approximate melting range determination.

-

After cooling, a fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is reduced to 1-2 °C/min to accurately determine the melting range.[2]

-

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

Methodology:

-

Sample Preparation: A few drops of the liquid substituted 4-oxobutanoic acid are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube).

-

Procedure: The apparatus is gently heated. The boiling point is recorded as the temperature at which a rapid stream of bubbles emerges from the capillary tube.[2]

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is a measure of the acidity of a compound. It is the pH at which the compound exists in equal concentrations in its protonated and deprotonated forms.

Methodology (Potentiometric Titration):

-

A solution of the substituted 4-oxobutanoic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Partition Coefficient)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

A solution of the substituted 4-oxobutanoic acid is prepared in one of the phases (e.g., water).

-

A known volume of this solution is mixed with a known volume of the second immiscible solvent (e.g., octanol) in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

An excess amount of the solid substituted 4-oxobutanoic acid is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The saturated solution is separated from the undissolved solid by filtration or centrifugation.

-

The concentration of the dissolved compound in the supernatant is determined using an appropriate analytical method, such as HPLC or gravimetric analysis.[2]

Biological Signaling Pathways

Substituted 4-oxobutanoic acids are implicated in key biological signaling pathways, highlighting their therapeutic potential.

The GABA Shunt Pathway

4-Oxobutanoic acid is a central intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[3] This pathway is crucial for the metabolism of the inhibitory neurotransmitter GABA.

The GABA Shunt Pathway.

PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some derivatives of 4-oxobutanoic acid may exert anticancer effects by modulating the PI3K/Akt/mTOR pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

References

- 1. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4-[[4-(4-fluorophenyl)-3-methoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid CAS#: 351000-08-3 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 10. veeprho.com [veeprho.com]

- 11. pschemicals.com [pschemicals.com]

- 12. hoffmanchemicals.com [hoffmanchemicals.com]

- 13. 193952-12-4 CAS MSDS (4-(2,4-DIFLUOROANILINO)-4-OXOBUTANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid | C11H13NO5S | CID 11369274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid | C18H18O3S | CID 2729589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid | C21H25ClN2O3 | CID 2350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. biosynth.com [biosynth.com]

The Biological Activity of Fluorinated 4-Aryl-4-Oxobutanoic Acids: A Technical Overview and Future Research Directives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated 4-aryl-4-oxobutanoic acids represent a class of compounds with significant, yet largely underexplored, potential in medicinal chemistry. The introduction of fluorine atoms into the aryl moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, offering avenues for the development of novel therapeutics. This technical guide synthesizes the current, albeit limited, state of knowledge regarding the biological activities of these compounds, drawing insights from structurally related molecules to propose potential mechanisms of action and guide future research. While comprehensive biological data for this specific class remains scarce, this document provides a foundational understanding of their potential as enzyme inhibitors and cytotoxic agents, details relevant experimental protocols, and outlines a logical framework for their continued investigation.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to improved metabolic stability, increased binding affinity to target proteins, and altered lipophilicity, which can enhance membrane permeability.[1] These modifications have been successfully leveraged in a wide array of approved drugs. In the context of 4-aryl-4-oxobutanoic acids, fluorination of the aromatic ring is hypothesized to modulate their biological activity, potentially leading to the discovery of new therapeutic agents.

Known Biological Activities and Potential Therapeutic Applications

Direct and extensive studies on the biological activities of fluorinated 4-aryl-4-oxobutanoic acids are notably limited in the current scientific literature. However, analysis of structurally similar compounds provides a basis for postulating their potential therapeutic applications.

Anti-inflammatory Activity: A Hypothetical Mechanism

A comprehensive review of the available literature reveals a significant lack of direct research on the mechanism of action and specific protein targets for compounds such as 4-(2,4-difluorophenyl)-4-oxobutanoic acid .[2] This compound is primarily documented as a chemical intermediate, notably in the synthesis of the antifungal agent posaconazole.[2]

To bridge this knowledge gap, we can examine the activity of a structurally related compound, flobufen , which is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid. Flobufen is recognized as an anti-inflammatory and immunomodulatory agent that functions by inhibiting the production of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[2] It is plausible that 4-(2,4-difluorophenyl)-4-oxobutanoic acid could exert a similar anti-inflammatory effect by targeting an enzyme in the leukotriene biosynthesis pathway, such as 5-lipoxygenase (5-LOX).[2]

Below is a diagram illustrating the hypothetical signaling pathway for the anti-inflammatory action of 4-(2,4-difluorophenyl)-4-oxobutanoic acid, based on the known mechanism of flobufen.

References

The Pivotal Role of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid (CAS No. 349-22-4) is a specialized organic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique chemical architecture, featuring a fluorinated and methylated phenyl ring attached to a 4-oxobutanoic acid moiety, makes it a valuable precursor in the synthesis of complex pharmaceutical agents. While direct biological activity of this compound is not extensively documented in publicly available literature, its primary and critical application lies in its role as a key intermediate in the synthesis of potent anti-cancer therapeutics, most notably, Exatecan. This technical guide provides a comprehensive overview of its synthesis, applications, and the potential, albeit inferred, biological significance of its structural class.

Synthesis of this compound

The most plausible and widely utilized method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[1] In the case of this compound, this would involve the reaction of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Fluorotoluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene (or another suitable inert solvent)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A clean, dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube is assembled.

-

Reagent Addition: Anhydrous aluminum chloride (a stoichiometric amount) is suspended in dry benzene inside the flask. The mixture is stirred to ensure a fine suspension.

-

Acylation: A solution of succinic anhydride in dry benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. An exothermic reaction may occur, and the rate of addition should be controlled to maintain a manageable reaction temperature.

-

Reactant Addition: 2-Fluorotoluene is then added dropwise to the reaction mixture.

-

Reaction Completion: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

References

The Versatility of the 4-Oxobutanoic Acid Scaffold: A Technical Guide to its Derivatives as Pharmacophores

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoic acid, also known as succinic semialdehyde, is an endogenous molecule of significant interest in medicinal chemistry.[1][2] As a key intermediate in the metabolism of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid, makes it a versatile scaffold for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the role of 4-oxobutanoic acid derivatives as pharmacophores, detailing their synthesis, diverse biological activities, and mechanisms of action. The unique chemical properties of this scaffold have been exploited to design molecules targeting a range of diseases, including cancer, neurological disorders, and infectious diseases.[5][6]

Synthesis of 4-Oxobutanoic Acid Derivatives

The synthetic tractability of the 4-oxobutanoic acid core allows for extensive chemical modifications to explore structure-activity relationships (SAR).[5] A common and versatile method for creating derivatives is the Friedel-Crafts acylation of aromatic compounds with succinic anhydride, which yields 4-aryl-4-oxobutanoic acids.[1][7] These intermediates can then be further modified to generate a diverse library of compounds, including amides, pyridazinones, and other heterocyclic systems.[3][8]

Experimental Protocols: Synthesis

This protocol describes the synthesis of 4-aryl-4-oxobutanoic acids, which are key precursors for many of the derivatives discussed in this guide.[1][9]

Materials:

-

Aromatic compound (e.g., toluene, 1,3-difluorobenzene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.[9]

-

Add the aromatic compound (1 molar equivalent) to the suspension.

-

In a separate flask, dissolve succinic anhydride (1 molar equivalent) in anhydrous dichloromethane.

-

Slowly add the succinic anhydride solution to the reaction mixture via the dropping funnel, maintaining the temperature below 25 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[9]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the purified 4-aryl-4-oxobutanoic acid.[5]

This protocol details the synthesis of amide derivatives from succinic anhydride and an appropriate aniline.[5]

Materials:

-

Substituted aniline derivative

-

Succinic anhydride

-

Dichloromethane (DCM)

Procedure:

-

Under an inert atmosphere, mix equimolar amounts of the aniline derivative and succinic anhydride in a minimal volume of dichloromethane.[5]

-

Stir the mixture vigorously at room temperature. The reaction is typically rapid.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the precipitate with cold dichloromethane and dry under vacuum to obtain the purified 4-anilino-4-oxobutanoic acid derivative.

Pharmacological Activities of 4-Oxobutanoic Acid Derivatives

The 4-oxobutanoic acid scaffold has proven to be a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

A significant area of investigation for 4-oxobutanoic acid derivatives is their potential as anticancer agents.[5] Several studies have reported the cytotoxic properties of these compounds against various cancer cell lines.[8] The mechanisms of action are often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[5]

The following table summarizes the in vitro cytotoxic activity of various 4-oxobutanoic acid derivatives against a panel of human cancer cell lines.

| Compound Class/ID | Cancer Cell Line | IC50 (µM) |

| Tetrazole-isoxazoline Hybrids (4h) | A549 (Lung Carcinoma) | 1.51 |

| Tetrazole-isoxazoline Hybrids (4i) | A549 (Lung Carcinoma) | 1.49 |

| Tetrazole-isoxazoline Hybrids (4h) | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 |

| NUAK2 Inhibitor (KHKI-01128) | SW480 (Colorectal Cancer) | 1.26 |

| NUAK2 Inhibitor (KHKI-01215) | SW480 (Colorectal Cancer) | 3.16 |

| Amide Derivative (3d) | MCF-7 (Breast Cancer) | 43.4 |

| Amide Derivative (4d) | MCF-7 (Breast Cancer) | 39.0 |

| Amide Derivative (3d) | MDA-MB-231 (Breast Cancer) | 35.9 |

| Amide Derivative (4d) | MDA-MB-231 (Breast Cancer) | 35.1 |

Data compiled from multiple sources.[2][3][10]

Enzyme Inhibition

4-Oxobutanoic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease.

-

Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition: As the endogenous substrate for SSADH, derivatives of 4-oxobutanoic acid are logical candidates for inhibitors of this enzyme.[5] Inhibition of SSADH can have significant effects on GABA metabolism.[11]

-

Kynurenine-3-hydroxylase Inhibition: Certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have shown potent inhibition of this enzyme.[3]

-

Glycolic Acid Oxidase Inhibition: 4-Substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of porcine liver glycolic acid oxidase.[12]

| Compound/Analog | Target Enzyme | Activity (IC50) |

| Acrolein | Rat Brain SSADH | 15 µM |

| 4-hydroxy-trans-2-nonenal (HNE) | Rat Brain SSADH | 110 µM |

| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Porcine Liver Glycolic Acid Oxidase | 0.06 µM |

Data compiled from multiple sources.[11][12]

G-Protein Coupled Receptor (GPCR) Modulation

The 4-oxobutanoic acid scaffold has been incorporated into ligands for GPCRs, which are a major class of drug targets.

-

S1P1 Receptor Agonism: A novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids has been identified as potent and selective agonists of the S1P1 receptor, which has therapeutic potential in autoimmune diseases.[5][13]

Antimicrobial and Antifungal Activities

Derivatives of 4-oxobutanoic acid have demonstrated promising antimicrobial and antifungal properties against a range of pathogenic microorganisms.[6][14] For instance, chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid reacts with substituted anilines to produce amides with notable antifungal and antibacterial activities.[14]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 4-oxobutanoic acid derivatives are mediated by their influence on various cellular signaling pathways.

GABAergic Neurotransmission

Due to their structural similarity to GABA and its metabolites, many 4-oxobutanoic acid derivatives can modulate GABAergic neurotransmission by interacting with GABA receptors or enzymes in the GABA shunt pathway.[4][5]

Caption: The GABA shunt pathway, highlighting the central role of 4-oxobutanoic acid.

PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that the anticancer properties of some 4-oxobutanoic acid derivatives may be due to their modulation of the PI3K/Akt/mTOR pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 12. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scirp.org [scirp.org]

- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of 4-Oxobutanoic Acid Analogs

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of 4-oxobutanoic acid analogs, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology and neurology. By dissecting the intricate connections between molecular structure and biological function, this guide aims to empower researchers in the rational design and development of novel therapeutics. The versatile 4-oxobutanoic acid core, also known as succinic semialdehyde, serves as a foundational scaffold for a diverse array of biologically active agents.[1]

From Anticancer Cytotoxicity to Enzyme Inhibition: A Multifaceted Pharmacophore

The biological activities of 4-oxobutanoic acid analogs are profoundly influenced by the nature and placement of chemical substituents on the core structure.[1] This guide delves into two primary areas of therapeutic interest: anticancer activity and enzyme inhibition, with a focus on key enzymes within the γ-aminobutyric acid (GABA) shunt pathway.

Anticancer Potential and the PI3K/Akt/mTOR Signaling Nexus

A growing body of evidence highlights the potent cytotoxic effects of 4-oxobutanoic acid derivatives against various human cancer cell lines.[1] The mechanism of action for many of these compounds is linked to the induction of apoptosis and the modulation of critical cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

The table below summarizes the in vitro anticancer activity of selected 4-oxobutanoic acid analogs, showcasing the impact of structural modifications on their cytotoxic potency.

Table 1: Anticancer Activity of 4-Oxobutanoic Acid Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Tetrazole-Isoxazoline Hybrids | |||

| 4h | A549 (Lung Carcinoma) | 1.51 | [1] |

| 4i | A549 (Lung Carcinoma) | 1.49 | [1] |

| 4h | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [1] |

| Series 2: Oleoyl Hybrids of Natural Antioxidants | |||

| Compound 1 | HTB-26 (Breast Cancer) | < 50 | [1] |

| Compound 2 | HTB-26 (Breast Cancer) | < 50 | [1] |

| Compound 1 | PC-3 (Prostate Cancer) | < 50 | [1] |

| Compound 2 | PC-3 (Prostate Cancer) | < 50 | [1] |

| Compound 1 | HepG2 (Hepatocellular Carcinoma) | < 50 | [1] |

The following diagram illustrates the hypothetical modulation of the PI3K/Akt/mTOR pathway by a 4-oxobutanoic acid analog, a key mechanism underlying their anticancer properties.

Targeting the GABA Shunt: Inhibition of GABA Transaminase and Succinic Semialdehyde Dehydrogenase

4-Oxobutanoic acid is a key intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] This pathway involves two key enzymes: GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). Due to their structural similarity to the natural substrates, analogs of 4-oxobutanoic acid have been investigated as inhibitors of these enzymes, with potential applications in neurological disorders.

The following diagram illustrates the GABA shunt pathway and its connection to the TCA cycle, highlighting the points of potential inhibition by 4-oxobutanoic acid analogs.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and rigorous experimental design is paramount in SAR studies. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of 4-oxobutanoic acid analogs.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the cytotoxic effects of 4-oxobutanoic acid analogs on cancer cell lines.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

MTT solution (5 mg/mL in PBS), sterile-filtered and stored at -20°C, protected from light.[2]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).[3]

-

96-well plates.[1]

-

Microplate reader.[1]

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

4-oxobutanoic acid analogs to be tested.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: The following day, prepare serial dilutions of the 4-oxobutanoic acid analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

-

Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C with 5% CO2.[1]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[1][4] Incubate the plates for another 2-4 hours at 37°C.[1] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT.[2] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][3] Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[5]

-

Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570-590 nm.[5] A reference wavelength of around 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Detailed Protocol: GABA Transaminase (GABA-T) Inhibition Assay

This assay measures the inhibition of GABA-T activity by monitoring the production of succinic semialdehyde, which is then coupled to the reduction of a chromogenic or fluorogenic substrate by SSADH.

Principle:

The activity of GABA-T is determined by a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by SSADH, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[4]

Materials:

-

GABA-T enzyme preparation.

-

SSADH enzyme.

-

GABA.

-

α-ketoglutarate.

-

NADP+.

-

Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6).[4]

-

2-Mercaptoethanol (2-ME).[4]

-

Test inhibitors (4-oxobutanoic acid analogs).

-

96-well UV-transparent plates or cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Reagent Preparation: Prepare stock solutions of GABA, α-ketoglutarate, NADP+, and 2-ME in the potassium pyrophosphate buffer. Prepare serial dilutions of the test inhibitors.

-

Assay Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the buffer, GABA, α-ketoglutarate, NADP+, 2-ME, and SSADH.

-

Inhibitor Pre-incubation: Add the test inhibitor solutions (or vehicle for control) to the assay mixture and pre-incubate with the GABA-T enzyme for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).[4]

-

Reaction Initiation: Initiate the reaction by adding the GABA-T enzyme (or the substrate GABA if the enzyme was pre-incubated).

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record readings at regular intervals for a set duration (e.g., 5-10 minutes).

-

Data Analysis: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Detailed Protocol: Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Assay

This assay directly measures the activity of SSADH and its inhibition by test compounds.

Principle:

The enzymatic activity of SSADH is determined by monitoring the reduction of NADP+ to NADPH as it oxidizes its substrate, succinic semialdehyde, to succinate. The increase in NADPH is measured by the change in absorbance at 340 nm.[6]

Materials:

-

SSADH enzyme solution (0.25 - 0.5 units/mL).[6]

-

Succinic semialdehyde substrate solution (e.g., 50 mM).[6]

-

NADP+ solution (e.g., 25 mM).[6]

-

Potassium pyrophosphate buffer (e.g., 100 mM, pH 8.6 at 25°C).[6]

-

2-Mercaptoethanol (e.g., 100 mM).[6]

-

Test compound solutions at various concentrations.[6]

-

Cuvettes or 96-well UV-transparent plates.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine the potassium pyrophosphate buffer, 2-mercaptoethanol solution, and NADP+ solution.[6]

-

Inhibitor Addition: Add the test compound solution at various concentrations (or vehicle for the control) to the reaction mixture.[6]

-

Equilibration: Equilibrate the mixture to the assay temperature (e.g., 25°C).[6]

-

Reaction Initiation: Initiate the reaction by adding the succinic semialdehyde substrate solution.[7] Immediately mix by inversion.

-

Absorbance Monitoring: Record the increase in absorbance at 340 nm for approximately 5 minutes, ensuring to capture the initial linear rate of the reaction.[6]

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of the test compound compared to the control. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]

Conclusion and Future Directions

The 4-oxobutanoic acid scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships explored in this guide provide a framework for the rational design of more potent and selective analogs. Future research should focus on expanding the diversity of these compounds and exploring their potential in other therapeutic areas. A deeper understanding of their molecular mechanisms of action, particularly within complex signaling pathways, will be crucial for translating these promising compounds into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 5. <i>In silico</i> analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase - Arabian Journal of Chemistry [arabjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (CAS 349-22-4)

Disclaimer: The information available for CAS number 349-22-4, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, is limited in publicly accessible scientific literature. This guide provides a summary of the available data from chemical suppliers and databases. In-depth experimental protocols, detailed biological activity, and signaling pathway information are not extensively documented for this specific compound.

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 349-22-4 | ChemIndex[1] |

| Molecular Formula | C₁₁H₁₁FO₃ | ChemIndex[1] |

| Molecular Weight | 210.2016 g/mol | ChemIndex[1] |

| IUPAC Name | This compound | ChemIndex[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | 96+% - 98% | 2a biotech[3], Sigma-Aldrich[2] |

| Density | 1.243 g/cm³ | ChemIndex[1] |

| Boiling Point | 391.3°C at 760 mmHg | ChemIndex[1] |

| Flash Point | 190.4°C | ChemIndex[1] |

| Vapor Pressure | 7.98E-07 mmHg at 25°C | ChemIndex[1] |

| Refractive Index | 1.526 | ChemIndex[1] |

| InChI | InChI=1S/C11H11FO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | ChemIndex[1] |

| InChIKey | RDWYSVCUOZOEBC-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Safety and Hazard Information

The following table outlines the GHS hazard classifications and precautionary statements for this compound.[2]

| Hazard Information | Details |

| Pictograms | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P330: Rinse mouth. P362+P364: Take off contaminated clothing and wash it before reuse. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

| Storage Temperature | Store at room temperature.[2] |

Experimental Protocols

Hypothetical Synthesis via Friedel-Crafts Acylation:

A potential method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Reaction Steps:

-

Reactant Preparation: Anhydrous succinic anhydride and a Lewis acid catalyst (e.g., AlCl₃) are combined in an appropriate inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) under anhydrous conditions and cooled.

-

Acylation: 2-Fluorotoluene is added dropwise to the cooled mixture. The reaction is then allowed to proceed, often with stirring at room temperature or gentle heating, until completion.

-

Work-up: The reaction mixture is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The product is extracted from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then washed, dried, and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography.

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest search, there is no significant published research detailing the biological activity, mechanism of action, or involvement in specific signaling pathways for this compound. The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to potentially enhance biological activity.[5] Further research is required to elucidate any pharmacological effects of this compound.

Logical Relationships in Research and Development

The development and study of a novel chemical entity like this compound would typically follow a structured progression from synthesis to biological evaluation.

Caption: General logical workflow for the research and development of a novel chemical compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the pyridazinone derivative, 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, from 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to anti-inflammatory, anticancer, and cardiovascular effects.

Introduction

Pyridazinone derivatives represent a class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their inherent structural features allow for a wide range of chemical modifications, leading to a broad spectrum of biological activities. The synthesis of these compounds is often achieved through the cyclocondensation of a γ-keto acid with hydrazine hydrate, a robust and versatile method for constructing the pyridazinone ring system.

This document outlines a detailed experimental procedure for the synthesis of 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, a novel derivative with potential for further pharmacological investigation. The protocol is adapted from established methods for the synthesis of analogous 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate. The initial step involves the formation of a hydrazone intermediate through the reaction of the ketone carbonyl group with hydrazine. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid group, followed by dehydration, yields the stable six-membered pyridazinone ring.

Caption: General reaction scheme for the synthesis of 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol

This protocol is adapted from the known synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (2.0 eq).

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion of the reaction (typically 6-8 hours), the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is triturated with ice-cold deionized water to precipitate the crude product.

-

The solid product is collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold deionized water.

-

The crude product is then purified by recrystallization from ethanol to afford the pure 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

-

The purified product is dried under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific experimental conditions.

| Parameter | Expected Value |

| Starting Material | This compound |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Product | 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one |

| Molecular Formula | C₁₁H₁₁FN₂O |

| Molecular Weight | 206.22 g/mol |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 6-8 hours |

| Yield | |

| Expected Yield | 75-85% (estimated) |

| Physical Properties | |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Characterization Data (Predicted)

The following spectroscopic data are predicted based on the structure of the target compound and data from analogous pyridazinone derivatives.

| Spectroscopic Method | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.5-11.5 (s, 1H, NH), 7.5-7.8 (m, 2H, Ar-H), 7.2-7.4 (t, 1H, Ar-H), 2.8-3.0 (t, 2H, CH₂), 2.4-2.6 (t, 2H, CH₂), 2.3 (s, 3H, CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 170-175 (C=O), 158-162 (d, J=245 Hz, C-F), 140-145 (C-Ar), 130-135 (d, J=5 Hz, C-Ar), 125-130 (d, J=18 Hz, C-Ar), 120-125 (C-Ar), 115-120 (d, J=22 Hz, C-Ar), 30-35 (CH₂), 20-25 (CH₂), 14-16 (CH₃). |

| IR (KBr, cm⁻¹) | ν: 3200-3300 (N-H stretch), 1650-1680 (C=O stretch, amide), 1600-1620 (C=N stretch), 1500-1550 (C=C stretch, aromatic), 1200-1250 (C-F stretch). |

| Mass Spectrometry (ESI+) | m/z: 207.09 [M+H]⁺, 229.07 [M+Na]⁺. |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 6-(4-Fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Application Notes and Protocols: Experimental Protocol for Friedel-Crafts Acylation with Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the Friedel-Crafts acylation of various aromatic compounds with succinic anhydride. This electrophilic aromatic substitution reaction is a fundamental method for the synthesis of β-aroylpropionic acids, which are crucial intermediates in the production of pharmaceuticals and other biologically active molecules.[1]

The reaction involves the acylation of an aromatic ring with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] The process begins with the formation of an acylium ion intermediate, which then electrophilically attacks the electron-rich aromatic ring.[1][3][4] The resulting β-aroylpropionic acids serve as precursors for synthesizing various heterocyclic compounds and have been explored for their anti-inflammatory properties.[1] This guide outlines both conventional and solvent-free methodologies.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Friedel-Crafts acylation of succinic anhydride with different aromatic substrates, offering a comparative view of various experimental methods.

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [1][4] |

| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [1][5] |

| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | [1] |

| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 | [1] |

| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 | [1] |

| p-Xylene | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 88 | [1] |

| Anisole | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 92 | [1] |

| Diphenylmethane | AlCl₃ | Not Specified | Not Specified | Not Specified | Not Specified | [6][7] |

Experimental Protocols

Protocol 1: Conventional Synthesis of β-Benzoylpropionic Acid

This protocol details the synthesis of β-benzoylpropionic acid using benzene as both the reactant and the solvent.[1][4]

Materials:

-

Succinic anhydride (0.68 mole, 68 g)

-

Dry, thiophene-free benzene (4.5 moles, 350 g)

-

Powdered, anhydrous aluminum chloride (1.5 moles, 200 g)

-

Water

-

Concentrated hydrochloric acid

Equipment:

-

2-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Two reflux condensers

-

Oil bath

-

Dropping funnel

-

Steam distillation apparatus

-

2-L beaker

-

Filtration apparatus

Procedure:

-

In the 2-L three-necked flask, combine succinic anhydride (68 g, 0.68 mole) and dry, thiophene-free benzene (350 g, 4.5 moles).

-

Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction will occur with the evolution of hydrogen chloride.

-

Heat the mixture in an oil bath and maintain it at reflux for 30 minutes with continuous stirring.[1][4]

-

After the reflux period, cool the flask in a cold water bath.

-

Slowly add 300 mL of water through a dropping funnel attached to one of the condensers.

-

Pour the hot solution into a 2-L beaker and allow it to cool.

-

Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL). A precipitate of β-benzoylpropionic acid will form.[1]

-

Filter the precipitate and wash it with hot water.

-

Dry the product. The expected yield is 95-100 g (77-82%).[1]

Protocol 2: Solvent-Free Synthesis of β-Aroylpropionic Acids

This protocol provides an environmentally friendly, rapid, and efficient method for synthesizing various β-aroylpropionic acids at room temperature.[1][5]

Materials:

-

Succinic anhydride (0.01 mole, 1.0 g)

-

Aromatic hydrocarbon (e.g., toluene, ethylbenzene, xylene, anisole) (0.01 mole)

-

Powdered, anhydrous aluminum chloride (0.02 mole, 2.67 g)

-

Crushed ice

-

Hydrochloric Acid

Equipment:

-

Mortar and pestle

-

Fume hood

-

TLC apparatus for reaction monitoring

-

Filtration apparatus

Procedure:

-

Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.

-

Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture.

-

Continue grinding the mixture for the time specified in the data summary table (typically 5-10 minutes).

-

Monitor the reaction progress using TLC.

-

Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.

-